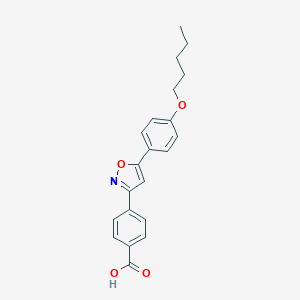
4-(5-(4-(戊氧基)苯基)异噁唑-3-基)苯甲酸
概述
描述
The compound "4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid" is a chemical entity that belongs to the class of isoxazole benzoic acid derivatives. These compounds are of interest due to their potential biological activities and applications in various fields of chemistry and medicine. The papers provided do not directly discuss this specific compound, but they do provide insights into similar isoxazole derivatives and their synthesis, biological evaluation, and chemical properties, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves cyclization reactions and the use of various starting materials and reagents to introduce the desired functional groups. For example, the synthesis of pyrrolo-isoxazole benzoic acid derivatives as described in paper involves a multi-step process starting with p-aminobenzoic acid and maleic anhydride to yield maleanilic acid, followed by cyclization and condensation reactions to obtain the final products. Similarly, the synthesis of 3-(5-substituted benzimidazol-2-yl)-5-arylisoxazolines involves condensation of 1-(1H-benzimidazol-2-yl)-3-(substituted phenyl)prop-2-en-1-ones with hydroxylamine. These methods provide a framework for the synthesis of related isoxazole benzoic acid derivatives, including the compound of interest.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of an isoxazole ring, which can be substituted with various functional groups that influence the compound's properties and reactivity. The papers discuss the structural characterization of these compounds using techniques such as IR, NMR, and MS analyses . The molecular docking studies mentioned in paper also provide insights into the potential interactions of these compounds with biological targets, which is relevant for understanding the structure-activity relationships.
Chemical Reactions Analysis
Isoxazole derivatives can participate in various chemical reactions, depending on their functional groups and substitution patterns. The papers do not provide specific details on the chemical reactions of the compound "4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid," but they do mention the reactivity of similar compounds. For instance, the reactivity of 1-phenyl-3-methyl-4-benzoylpyrazol-5-one with metal ions and the potential of benzoxazole and benzothiazole derivatives to act as fluorescent probes suggest that the compound of interest may also exhibit interesting reactivity patterns that could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structures. The papers provide some information on the properties of related compounds, such as their antimicrobial and antioxidant activities , as well as their potential as acetylcholinesterase inhibitors . These properties are important for the application of these compounds in medicinal chemistry and other fields. The solubility, stability, and reactivity of these compounds can also be inferred from the synthesis methods and biological evaluations discussed in the papers.
科学研究应用
1. 抗菌和抗氧化活性
苯甲酸的异噁唑衍生物,包括结构类似于4-(5-(4-(戊氧基)苯基)异噁唑-3-基)苯甲酸的化合物,已经合成并测试了它们的抗菌和抗氧化活性。其中一些化合物表现出强大的抗氧化活性,并具有作为抗菌剂的潜力 (V. Pothuri, P. Machiraju, V. Rao, 2020)。
2. 除草活性
对异噁唑、烟酸和苯甲酸衍生物的研究已经导致设计和合成具有显著除草活性的化合物。这些研究侧重于创造可以作为有效除草剂的衍生物,可能包括您正在询问的结构 (Ying Fu et al., 2021)。
3. 制药开发
已经探索了一系列苯甲酸衍生物,包括带有异噁唑单元的化合物,以了解它们在制药开发中的作用。这些研究关注这些化合物的合成和生物活性,重点放在它们的潜在治疗应用上 (E. A. Abd El-Meguid, 2014)。
4. 液晶复合物
在材料科学领域,苯甲酸衍生物正在研究其形成超分子液晶复合物的能力。这项研究对于开发具有独特性能的新材料至关重要,与所询问的化合物相关 (M. Alaasar, C. Tschierske, 2019)。
5. 分析化学应用
带有异噁唑基团的苯甲酸衍生物还在分析化学中找到了应用,特别是作为检测各种离子的化学传感器。这项研究对于开发新的敏感检测方法至关重要 (G. Emandi, Keith J. Flanagan, M. Senge, 2018)。
安全和危害
The safety information indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-2-3-4-13-25-18-11-9-16(10-12-18)20-14-19(22-26-20)15-5-7-17(8-6-15)21(23)24/h5-12,14H,2-4,13H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTXSIGPZDVVIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

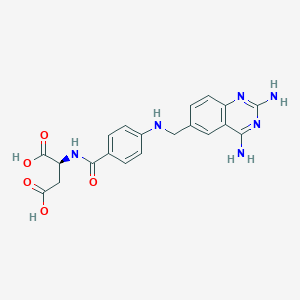
![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)
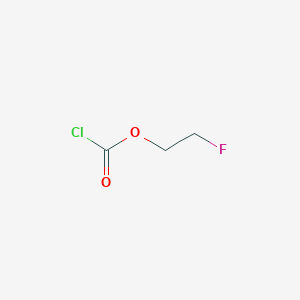
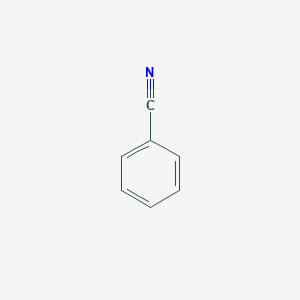
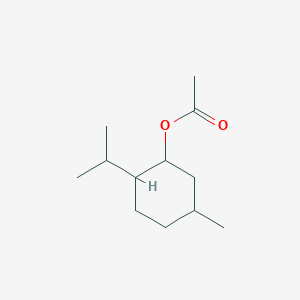
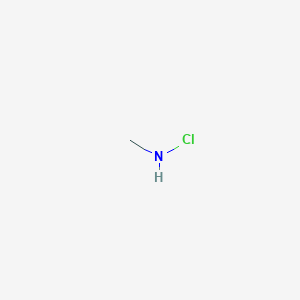
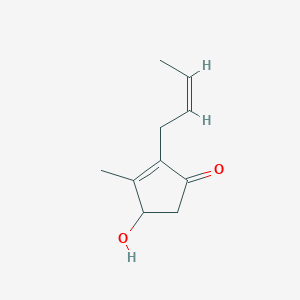
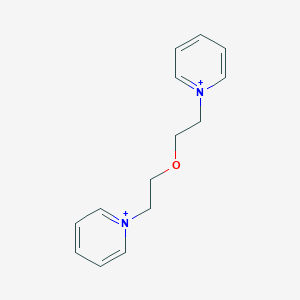
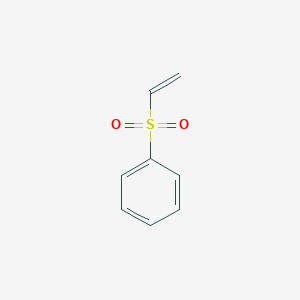
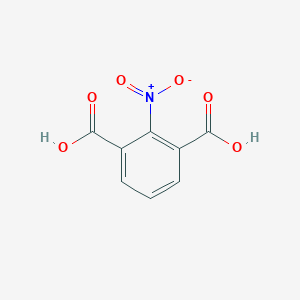
![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)
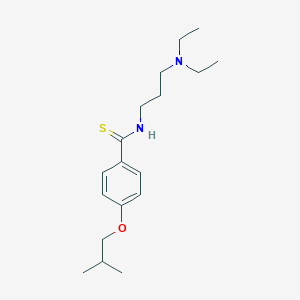
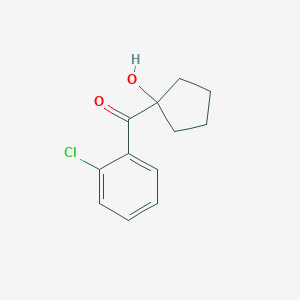
![(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol](/img/structure/B105576.png)